1,2-Dibromo-1-chloro-1-fluoroethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

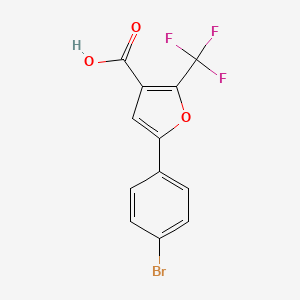

1,2-Dibromo-1-chloro-1-fluoroethane is a halogenated hydrocarbon with multiple halogen atoms attached to its ethane backbone. It is a compound of interest due to its potential applications in various chemical syntheses and reactions. The compound's structure is characterized by the presence of bromine, chlorine, and fluorine atoms, which significantly influence its physical and chemical properties.

Synthesis Analysis

The synthesis of related halogenated compounds, such as 2-bromo-1-[18F]fluoroethane, has been reported to proceed efficiently from commercially available precursors like 1,2-dibromoethane. The reaction involves the substitution of a bromine atom with an [18F]fluoride ion, facilitated by a Kryptofix 2.2.2./carbonate complex in acetonitrile at elevated temperatures . This method showcases the potential synthetic routes that could be adapted for the synthesis of 1,2-dibromo-1-chloro-1-fluoroethane.

Molecular Structure Analysis

While the exact molecular structure of 1,2-dibromo-1-chloro-1-fluoroethane is not detailed in the provided papers, studies on similar molecules, such as 1,2-difluorotetrachloroethane, have shown that these types of compounds can exist in multiple isomeric forms, including trans and gauche conformations . The molecular geometry, bond distances, and valency angles are crucial in determining the physical and chemical behavior of these molecules.

Chemical Reactions Analysis

The photochemical reaction of a related compound, 1,2-dibromo-1-chlorotrifluoroethane, with chlorotrifluoroethylene has been studied, leading to the formation of various brominated and chlorinated products. This reaction demonstrates the reactivity of halogenated ethanes under UV radiation and provides insights into the types of chemical transformations that 1,2-dibromo-1-chloro-1-fluoroethane might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated ethanes are influenced by the nature and position of the halogen substituents. For instance, the thermal decomposition of 1-chloro-2-fluoroethane has been investigated, revealing the compound's stability and the conditions required for its decomposition to yield alkenes and hydrogen halides . These findings can be extrapolated to understand the behavior of 1,2-dibromo-1-chloro-1-fluoroethane under similar conditions.

Applications De Recherche Scientifique

Nuclear Magnetic Resonance Spectroscopy

1,2-Dibromo-1-chloro-1-fluoroethane has been studied using nuclear magnetic resonance (NMR) spectroscopy. This research focused on the conformational equilibria and rates of interconversion of halogenated ethanes, including 1,2-dibromo-1-chloro-1-fluoroethane. The study revealed insights into the ground-state energies of rotational isomers and the barriers to their interconversions (Weigert et al., 1970).

Liquid-Liquid Equilibria Studies

Another application involves the study of liquid-liquid equilibria for systems containing hydrogen fluoride and halogenated ethanes. This research is crucial for the design of phase separators used in the production of various materials, where 1,2-dibromo-1-chloro-1-fluoroethane plays a role in the process (Kang & Lee, 1995).

Vibrational Mode Coupling and Infrared Spectroscopy

High-resolution infrared spectroscopy has been used to study the vibrational mode coupling in molecules like 1-chloro-2-fluoroethane, which relates to 1,2-dibromo-1-chloro-1-fluoroethane. This research provides a deeper understanding of molecular structures and the effects of halogen substitution (Miller et al., 1995).

Synthesis of Fluoroethylated Compounds

1,2-Dibromo-1-chloro-1-fluoroethane is also involved in the synthesis of fluoroethylated compounds. An efficient synthesis method has been developed using 1,2-dibromoethane, integrating it into automated preparation devices. This advancement aids in the routine synthesis of various fluoroethylated radiopharmaceuticals and compounds (Comagic et al., 2001, 2002).

Studying Solute-Solvent Interactions

The interaction between solute molecules like 1,2-disubstituted ethanes and solvents such as liquid noble gases has been investigated. This research sheds light on how conformational equilibria are affected by solute-solvent interactions, with 1,2-dibromo-1-chloro-1-fluoroethane likely playing a key role in understanding these interactions (Herrebout & Veken, 1996).

Pyrolysis and Decomposition Studies

Research on the thermal decomposition of halogenated ethanes, including 1-chloro-2-fluoroethane, provides insights into the formation of alkenes and hydrogen halides. Understanding the decomposition pathways and kinetics is crucial for various industrial processes (Cadman et al., 1971).

Structural Analysis

The molecular structure of related compounds, like 1,2-difluoro-1,1,2,2-tetrachloroethane, has been examined through methods like electron diffraction. This research contributes to our understanding of the structural properties of halogenated ethanes, which is essential for various scientific and industrial applications (Iwasaki et al., 1957).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,2-dibromo-1-chloro-1-fluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOJBBYSXFXRKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371394 |

Source

|

| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-1-chloro-1-fluoroethane | |

CAS RN |

243139-69-7 |

Source

|

| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)